N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide
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Overview
Description
N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide is a heterocyclic compound that features a thiazole ring fused with a cyclohexene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both cyano and carboxamide functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Scientific Research Applications
N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide has several scientific research applications:
Mechanism of Action
Target of Action
Compounds with a thiazole nucleus, such as this one, have been found to exhibit diverse biological activities . They have been used as precursors for heterocyclic synthesis, forming a variety of heterocyclic compounds .
Mode of Action
It is known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . This suggests that the compound might interact with its targets through these reactions, leading to changes in the targets’ functions.
Biochemical Pathways
Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . This suggests that the compound might affect multiple biochemical pathways related to these activities.
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that the compound might have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide typically involves the reaction of a thiazole derivative with a cyclohexene derivative under specific conditions. One common method involves the cyanoacetylation of amines, where the thiazole derivative is reacted with a cyanoacetate in the presence of a base such as potassium hydroxide . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, solvent-free methods or the use of green solvents can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of solvents like DMF, toluene, or ethanol, and may require elevated temperatures or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted thiazole derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- N-(4-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide
- N-(5-cyano-1,3-thiazol-2-yl)cyclohex-2-ene-1-carboxamide
- N-(5-cyano-1,3-thiazol-2-yl)cyclohex-4-ene-1-carboxamide
Uniqueness
What sets N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide apart from similar compounds is its specific structural configuration, which can influence its reactivity and the types of interactions it can engage in. This unique structure may confer distinct biological activities or make it a more suitable intermediate for certain synthetic applications .
Properties
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-6-9-7-13-11(16-9)14-10(15)8-4-2-1-3-5-8/h1-2,7-8H,3-5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZDDUKMJRYPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=NC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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